Tectoroside Exhibits Distinct MAPK Pathway-Mediated Anti-inflammatory Activity in UVB-Irradiated Human Keratinocytes, Differentiating from Estrogen Receptor-Dependent Isoflavonoids
Tectoroside (referred to as tectroside, TES) demonstrates dose-dependent inhibition of UVB-induced pro-inflammatory cytokine production in human HaCaT keratinocytes by specifically blocking the phosphorylation of JNK and ERK MAPKs, a mechanism distinct from the estrogen receptor-mediated and NF-κB-predominant pathways of co-occurring isoflavonoids tectoridin and tectorigenin [1][2]. While direct quantitative IC50 values for cytokine inhibition are not reported in the primary study, the paper clearly demonstrates dose-dependent suppression of IL-6, IL-8, and COX-2 expression via MAPK pathway blockade, providing a mechanistic differentiation basis [1]. In contrast, tectorigenin and tectoridin primarily exert anti-inflammatory effects through inhibition of NF-κB activation and iNOS/COX-2 expression with reported IC50 values of 23.6 μM and 29.4 μM respectively for NO inhibition in RAW 264.7 macrophages, a different cellular context [3][4].
| Evidence Dimension | Anti-inflammatory mechanism and target pathway |
|---|---|
| Target Compound Data | Dose-dependent inhibition of UVB-induced IL-6, IL-8, and COX-2 expression; blocks JNK and ERK MAPK phosphorylation |
| Comparator Or Baseline | Tectorigenin: IC50 23.6 μM for NO inhibition in RAW 264.7 macrophages; inhibits NF-κB activation and iNOS/COX-2 expression |
| Quantified Difference | Mechanistic divergence: MAPK (JNK/ERK) pathway blockade vs. NF-κB/iNOS pathway inhibition; cellular model divergence: UVB-stimulated human keratinocytes vs. LPS-stimulated murine macrophages |
| Conditions | Human HaCaT keratinocytes stimulated with UVB irradiation (TES concentration range: 1-50 μM, specific doses not quantified for IC50) [1]; RAW 264.7 macrophages stimulated with LPS (tectorigenin IC50 23.6 μM, tectoridin IC50 29.4 μM) [3] |
Why This Matters
Selecting tectoroside over tectoridin or tectorigenin is essential for research targeting UVB-induced skin inflammation or MAPK-dependent inflammatory pathways, as the mechanistic and cellular context differ fundamentally from the NF-κB/estrogen receptor-centric pharmacology of isoflavonoid analogs.
- [1] Kim, S., Kang, O., Joung, D., Mun, S., Seo, Y., Cha, M., ... & Kwon, D. (2013). Anti-inflammatory effects of tectroside on UVB-induced HaCaT cells. International Journal of Molecular Medicine, 31(6), 1471-1476. https://doi.org/10.3892/ijmm.2013.1343 View Source
- [2] Scilit. Anti-inflammatory effects of tectroside on UVB-induced HaCaT cells. Retrieved from https://www.scilit.net/publications/f81b5ba2625484302df488cf8ffcfa70 View Source
- [3] Jung, S. H., et al. (2004). Isoflavonoids from the rhizomes of Belamcanda chinensis and their anti-inflammatory activity. Archives of Pharmacal Research, 27(9), 947-952. View Source
- [4] Ruan, J., et al. (2023). Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. Molecules, 28(16), 5904. View Source
